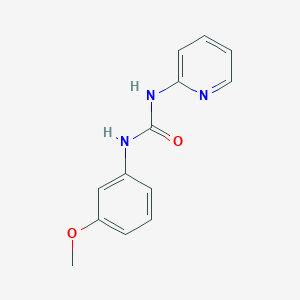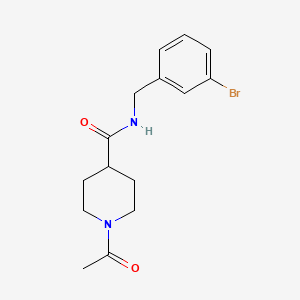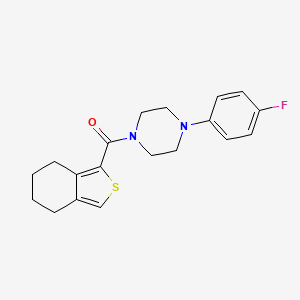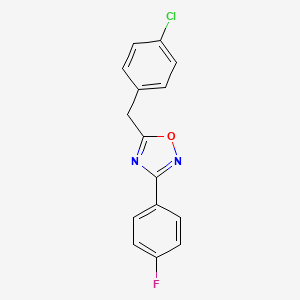![molecular formula C20H25N3O2 B5366950 N-(2-furylmethyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5366950.png)
N-(2-furylmethyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide, also known as FMA, is a chemical compound that has been widely studied in the field of medicinal chemistry. FMA belongs to the class of piperazine derivatives and has been shown to exhibit a range of pharmacological activities.
Mechanism of Action
The exact mechanism of action of N-(2-furylmethyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This compound has been shown to enhance the release of dopamine and serotonin, two neurotransmitters that are involved in the regulation of mood, behavior, and cognition. This compound has also been shown to inhibit the activity of MAO-B, which leads to an increase in the levels of dopamine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to reduce pain by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the regulation of pain and inflammation. This compound has also been shown to exhibit anticonvulsant effects by modulating the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. This compound has also been shown to exhibit a range of pharmacological activities, making it a useful tool for investigating the mechanisms of action of various drugs. However, this compound also has some limitations. It is a relatively complex compound that requires specialized techniques for synthesis and analysis. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on N-(2-furylmethyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide. One area of interest is the potential use of this compound as a treatment for neurological disorders such as Parkinson's disease. Further research is needed to determine the optimal dosage and administration route for this compound in these applications. Another area of interest is the development of this compound analogs with improved pharmacological properties. Finally, future research could focus on the potential use of this compound as a tool for investigating the mechanisms of action of various drugs.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide involves the reaction of 2-(2-furylmethylamino)acetic acid with 1-(3-phenyl-2-propen-1-yl)piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a melting point of 152-154°C.
Scientific Research Applications
N-(2-furylmethyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. This compound has also been investigated for its potential use as a treatment for Parkinson's disease, as it has been shown to inhibit the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-20(21-16-19-9-5-15-25-19)17-23-13-11-22(12-14-23)10-4-8-18-6-2-1-3-7-18/h1-9,15H,10-14,16-17H2,(H,21,24)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYISWHHBDMTGOR-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B5366868.png)

![N-(3-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5366881.png)




![3-(3-bromophenyl)-5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazole](/img/structure/B5366920.png)
![1-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5366928.png)
![2-(2-furyl)-6,7,8,9-tetrahydro[1,2,4]triazolo[1,5-a]quinazoline](/img/structure/B5366943.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5366944.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5366955.png)

![3-[(2-methoxy-4-nitrophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5366969.png)